molecular formula C59H84N18O14 B1671991 Goserelin CAS No. 65807-02-5

Goserelin

Número de catálogo: B1671991
Número CAS: 65807-02-5
Peso molecular: 1269.4 g/mol
Clave InChI: BLCLNMBMMGCOAS-URPVMXJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La goserelina es un análogo decapéptido sintético de la hormona liberadora de gonadotropina (LHRH). Se utiliza principalmente en el tratamiento de cánceres sensibles a las hormonas, como el cáncer de mama y el cáncer de próstata. La goserelina funciona reduciendo la secreción de gonadotropinas de la glándula pituitaria, lo que a su vez disminuye la producción de hormonas sexuales como la testosterona y el estrógeno .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La goserelina se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas. La síntesis de goserelina incluye los siguientes pasos:

    Acoplamiento: El primer aminoácido se une a la resina.

    Desprotección: El grupo protector se elimina para permitir que el siguiente aminoácido se acople.

    Repetición: Los pasos 1 y 2 se repiten hasta que se ensambla toda la cadena peptídica.

    Escisión: El péptido se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de goserelina implica SPPS a gran escala, seguido de procesos de purificación como la cromatografía líquida de alta resolución (HPLC). El producto final se formula en un implante biodegradable para la administración subcutánea .

Análisis De Reacciones Químicas

Tipos de Reacciones

La goserelina experimenta varias reacciones químicas, que incluyen:

    Hidrólisis: Descomposición de los enlaces peptídicos en presencia de agua.

    Oxidación: Reacción con agentes oxidantes que conducen a la formación de enlaces disulfuro.

    Reducción: Escisión de los enlaces disulfuro para formar grupos tiol.

Reactivos y Condiciones Comunes

    Hidrólisis: Se realiza típicamente en condiciones ácidas o básicas.

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.

    Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT).

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen fragmentos de péptidos más pequeños y aminoácidos .

Aplicaciones Científicas De Investigación

Prostate Cancer

Goserelin is widely used for both localized and advanced prostate cancer. It is often combined with other treatments such as flutamide and radiation therapy. Clinical studies have shown that this compound can achieve castration levels of testosterone in a high percentage of patients, which is critical for managing prostate cancer progression .

Breast Cancer

In the context of breast cancer, this compound has been evaluated as a first-line therapy for advanced cases. Research indicates that it can be as effective as traditional chemotherapy regimens for hormone receptor-positive tumors, particularly in premenopausal women . this compound's ability to suppress ovarian function makes it a valuable option for managing early-stage breast cancer without the side effects associated with cytotoxic agents.

Endometriosis

For endometriosis, this compound helps reduce the growth of endometrial tissue outside the uterus, providing relief from pain and other symptoms associated with this condition. Studies show that treatment can maintain symptom relief for up to six months after discontinuation .

Uterine Preparation

This compound is also used to prepare the uterus for surgical procedures by thinning the endometrial lining, which is essential for certain gynecological surgeries .

Summary of Clinical Studies

The following table summarizes key clinical studies involving this compound:

Study FocusPopulationKey Findings
Prostate CancerMen with localized/advanced PCaAchieved castration levels in 96% of patients; effective when combined with radiation therapy .
Breast CancerPremenopausal womenComparable efficacy to chemotherapy; effective in reducing tumor size and recurrence rates .
EndometriosisWomen with diagnosed endometriosisSignificant reduction in pain and symptom severity; effects last up to six months post-treatment .
Uterine PreparationWomen undergoing surgeryEffective thinning of the endometrial lining prior to procedures, improving surgical outcomes .

Mecanismo De Acción

La goserelina actúa como un potente inhibidor de la secreción de gonadotropina hipofisaria. Se une a los receptores de LHRH en la glándula pituitaria, lo que lleva a un aumento inicial en los niveles de hormona luteinizante (LH) y hormona folículoestimulante (FSH). Esto es seguido por una regulación negativa de los receptores de LHRH, lo que resulta en una disminución de la secreción de LH y FSH. En consecuencia, la producción de hormonas sexuales como la testosterona y el estrógeno se suprime .

Comparación Con Compuestos Similares

Compuestos Similares

    Leuprolida: Otro agonista de LHRH utilizado en el tratamiento de cánceres sensibles a las hormonas.

    Triptorelin: Similar a la goserelina, se utiliza para las mismas indicaciones.

    Buserelina: Otro agonista de LHRH con aplicaciones similares.

Singularidad de la Goserelina

La goserelina es única debido a su formulación específica como implante biodegradable, que permite una liberación sostenida y una acción prolongada. Esto la hace particularmente efectiva en mantener una supresión hormonal consistente durante períodos prolongados .

Actividad Biológica

Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) that plays a crucial role in the treatment of hormone-sensitive cancers and other medical conditions. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, and relevant research findings.

This compound acts primarily as an agonist of GnRH receptors in the pituitary gland. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in serum testosterone and estradiol levels. However, with prolonged exposure, this compound causes desensitization of GnRH receptors, resulting in a significant decrease in LH and FSH secretion, which subsequently lowers sex steroid hormone levels. This mechanism is particularly beneficial in conditions such as prostate cancer and breast cancer, where hormone levels need to be controlled.

Key Pharmacokinetic Parameters:

  • Absorption: Rapidly absorbed following subcutaneous administration.
  • Volume of Distribution: Approximately 44.1 ± 13.6 L after a 250 µg dose.
  • Protein Binding: 27.3%.
  • Metabolism: Primarily hepatic.
  • Elimination Route: Renal .

Clinical Applications

This compound is widely used in the management of hormone-responsive cancers, particularly:

  • Prostate Cancer: It is used to reduce testosterone levels, leading to tumor shrinkage.
  • Breast Cancer: this compound is effective in premenopausal women with estrogen receptor-positive tumors.

Efficacy Studies

  • Phase III Trials for Prostate Cancer:
    • This compound was compared with orchiectomy (surgical castration) and diethylstilbestrol (DES). The results indicated no significant differences in failure-free survival (FFS) or overall survival (OS) between this compound and surgical options, establishing this compound as a viable medical alternative .
  • Long-term Effects in Breast Cancer:
    • A systematic review showed that this compound significantly reduced events related to breast cancer over 15 years. For every 100 women treated with this compound without tamoxifen, there were 13.9 fewer events compared to those not treated .

This compound Plus Anastrozole

A study evaluated the combination of this compound with anastrozole post-surgery in breast cancer patients. The combination therapy resulted in a statistically significant increase in pain-free intervals and decreased recurrence rates compared to this compound alone (7.5% vs. 35% recurrence rates) .

PRESTIGE Study

In a recent study comparing different dosing schedules, this compound administered every 12 weeks was found to be non-inferior to the standard 4-week regimen in premenopausal women with ER-positive advanced breast cancer. Both dosing schedules effectively suppressed serum estradiol levels .

Summary of Findings

The biological activity of this compound demonstrates its effectiveness as a GnRH agonist with significant implications for treating hormone-sensitive cancers. The following table summarizes key findings from various studies:

Study TypeTreatment ComparisonKey Findings
Phase III TrialThis compound vs. OrchiectomyNo significant difference in FFS or OS .
Long-term Effectiveness StudyThis compound vs. No Treatment13.9 fewer events per 100 women treated over 15 years .
Combination Therapy StudyThis compound + Anastrozole vs. This compoundLower recurrence rates with combination therapy .
Dosing Schedule StudyThis compound every 12 weeks vs. 4 weeksNon-inferiority demonstrated; similar suppression of estradiol .

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLNMBMMGCOAS-URPVMXJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048297
Record name Goserelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Goserelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 2.83e-02 g/L
Record name Goserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Goserelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Goserelin is a synthetic decapeptide analogue of LHRH. Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. The result is sustained suppression of LH and serum testosterone levels., Zoladex is a synthetic decapeptide analogue of LHRH. Zoladex acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. Following initial administration, ZOLADEX causes an initial increase in serum-luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels with subsequent increases in serum levels of testosterone. Chronic administration of Zoladex leads to sustained suppression of pituitary gonadotropins, and serum levels of testosterone consequently fall into the range normally seen in surgically castrated men approximately 21 days after initiation of therapy. This leads to accessory sex organ regression. In animal and in in vitro studies, administration of goserelin resulted in the regression or inhibition of growth of the hormonally sensitive dimethylbenzanthracene (DMBA)-induced rat mammary tumor and Dunning R3327 prostate tumor. In clinical trials using Zoladex 3.6 mg with follow-up of more than 2 years, suppression of serum testosterone to castrate levels has been maintained for the duration of therapy.
Record name Goserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GOSERELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin
Record name GOSERELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

65807-02-5
Record name Goserelin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Goserelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSERELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GOSERELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Goserelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goserelin
Reactant of Route 2
Reactant of Route 2
Goserelin
Reactant of Route 3
Reactant of Route 3
Goserelin
Reactant of Route 4
Reactant of Route 4
Goserelin
Reactant of Route 5
Reactant of Route 5
Goserelin
Reactant of Route 6
Reactant of Route 6
Goserelin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.